
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester: is an organic compound that belongs to the class of esters. It is a derivative of decanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an acetyloxy group at the 9th position and a bromine atom at the 2nd position on the decanoic acid chain, with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions, and the bromine atom can be added via bromination reactions. The general steps are as follows:
Esterification: Decanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl decanoate.
Acetylation: The methyl decanoate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Bromination: Finally, the compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester involves its interaction with biological molecules and enzymes. The ester functional group can be hydrolyzed by esterases, releasing the active decanoic acid derivative. The bromine atom and acetyloxy group can participate in various biochemical reactions, potentially affecting cellular pathways and molecular targets such as receptors and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl decanoate: Lacks the acetyloxy and bromine substituents.
Methyl 9-oxodecanoate: Contains a keto group instead of the acetyloxy group.
Methyl caprate: Another name for methyl decanoate, without additional functional groups.
Uniqueness
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester is unique due to the presence of both the acetyloxy and bromine substituents, which confer distinct chemical and biological properties. These functional groups allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
479030-48-3 |
|---|---|
Formule moléculaire |
C13H23BrO4 |
Poids moléculaire |
323.22 g/mol |
Nom IUPAC |
methyl 9-acetyloxy-2-bromodecanoate |
InChI |
InChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3 |
Clé InChI |
GPNFXMNEMCLAEC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCC(C(=O)OC)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


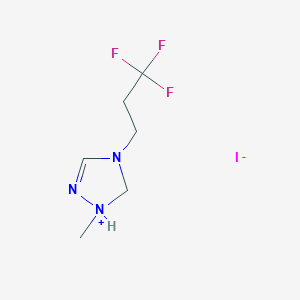
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
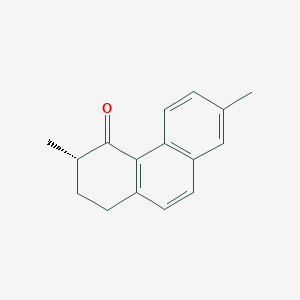
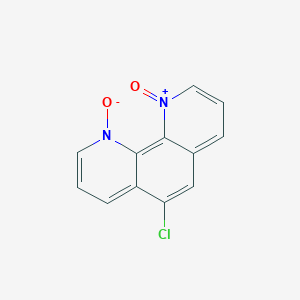

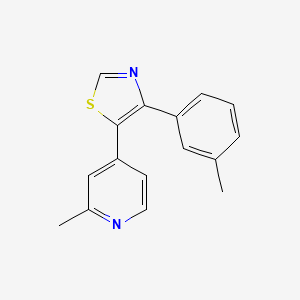
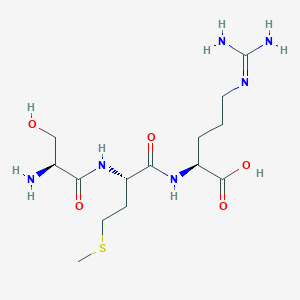
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
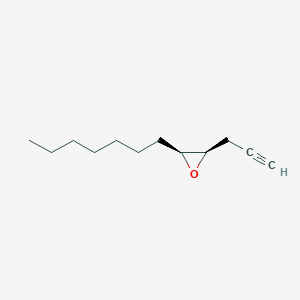
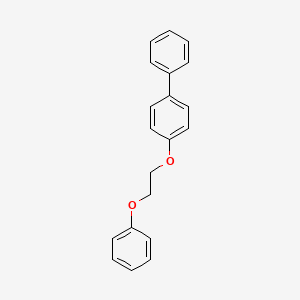
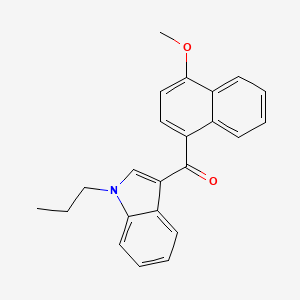
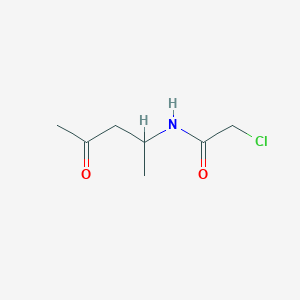
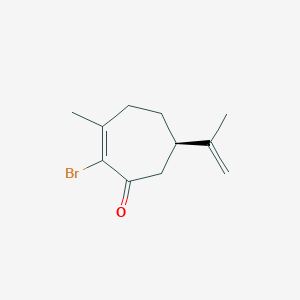
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
